Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate
Description
Properties
CAS No. |
849659-42-3 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(7-18-12(11)14)8-4-3-5-9(15)6-8/h3-7,15H,2,14H2,1H3 |
InChI Key |
NLTAYMDQSMAQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Gewald reaction is particularly favored for its simplicity and efficiency in producing aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The biological and physicochemical properties of thiophene derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparison with key analogues:
Key Observations :
- Positional Effects : Para-substituted electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity and binding to targets like PD-L1 , while meta-substituted groups (e.g., -CF₃) improve receptor affinity .
- Hydrogen Bonding: The 3-hydroxyphenyl group in the target compound likely increases solubility and target interactions compared to non-polar substituents (e.g., methyl).
- Steric Effects : Bulky substituents (e.g., cyclohexylphenyl) may reduce solubility but improve selectivity .
Structural and Crystallographic Comparisons
Crystallographic data for analogues reveal consistent planarity of the thiophene core and substituent orientations:
- Ethyl 2-amino-4-methylthiophene-3-carboxylate: Triclinic crystal system (P1) with C8H11NO2S formula. Hydrogen bonding forms C24(12) chains along the b-axis, stabilized by NH₂···S and NH₂···O interactions .
Implications for Target Compound : The 3-hydroxyphenyl group may adopt a coplanar or tilted orientation relative to the thiophene ring, influencing crystal packing and intermolecular interactions.
Biological Activity
Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to summarize its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C13H13NO3S
- Molecular Weight : 263.31 g/mol
- Structural Features : The compound contains a thiophene ring, an amino group, and a hydroxyphenyl moiety, contributing to its unique biological properties.
Biological Activities
This compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has shown significant antimicrobial effects against various pathogens. Studies indicate that it may disrupt microbial cell membranes or inhibit essential enzymatic functions, leading to cell death.
- A study reported minimum inhibitory concentrations (MIC) that suggest strong antibacterial potential against Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- Research indicates that this compound can influence cellular signaling pathways related to proliferation and apoptosis. It has been evaluated for its potential in inhibiting tumor growth in various cancer cell lines.
- In vitro studies have demonstrated that derivatives of thiophene compounds can exhibit cytotoxicity against cancer cells, with some showing IC50 values below 50 µM .
-
Anti-inflammatory Effects :
- This compound has been explored for its anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial metabolism or cancer cell proliferation.
- Membrane Disruption : Its structure allows it to alter membrane integrity in bacterial cells, leading to increased permeability and eventual cell death.
Comparative Analysis with Similar Compounds
A comparison of this compound with other thiophene derivatives highlights its unique properties:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Significant (MIC < 50 µM) | Moderate (IC50 < 50 µM) | Present |
| Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate | Moderate | Low | Present |
| Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate | High | Significant | Present |
Case Studies and Research Findings
- In Vitro Studies :
- Cytotoxicity Assessments :
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate?
The compound can be synthesized via multi-step reactions, including:
- Gewald reaction : A classic method for 2-aminothiophene derivatives, involving condensation of ketones/aldehydes with cyanoacetates and elemental sulfur. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was synthesized via cyanoacetylation followed by cyclization .
- Knoevenagel condensation : Used to introduce substituents (e.g., aryl groups) into the thiophene ring. A similar compound, ethyl 2-(2-cyano-3-substituted phenylacrylamido)thiophene-3-carboxylate, was prepared by reacting active methylene groups with substituted benzaldehydes .
- Multi-step functionalization : Post-synthetic modifications, such as acylation or alkylation, to enhance bioactivity or material properties .
Q. How is the structure of this compound characterized experimentally?
Structural characterization typically involves:
- Spectroscopy : IR (to confirm functional groups like NH₂ and ester C=O), ¹H/¹³C NMR (to verify substituent positions and stereochemistry), and mass spectrometry (for molecular weight confirmation) .
- X-ray crystallography : Software like SHELX is used to determine crystal packing and hydrogen-bonding interactions. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate exhibited intermolecular N–H···O and N–H···S hydrogen bonds .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Antimicrobial activity : Test against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution assays .
- Anti-inflammatory/analgesic screening : Use COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can computational methods optimize the compound’s bioactivity?
- Molecular docking : Predict interactions with biological targets (e.g., COX-2, kinases) using tools like AutoDock. For example, similar thiophene derivatives showed binding affinity to inflammatory pathway enzymes .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends to guide synthetic modifications .
Q. What challenges arise in crystallographic studies of thiophene derivatives, and how are they resolved?
- Disorder in substituents : The 3-hydroxyphenyl group may exhibit rotational disorder, complicating refinement. SHELXL’s restraints (e.g., SIMU, DELU) can mitigate this .
- Hydrogen bonding networks : Use high-resolution data (d < 0.8 Å) to resolve weak interactions (e.g., N–H···O/S) critical for stabilizing the crystal lattice .
Q. How do structural modifications influence charge carrier mobility in organic electronics applications?
- Substituent effects : Electron-donating groups (e.g., hydroxyl) enhance π-conjugation, improving charge transport in organic field-effect transistors (OFETs). For instance, ethyl 4-(4-chlorophenyl)thiophene-3-carboxylate derivatives achieved mobilities of 0.1–0.5 cm²/V·s .
- Side-chain engineering : Alkyl esters (e.g., ethyl vs. methyl) adjust solubility and thin-film morphology, which is optimized via grazing-incidence XRD and AFM .
Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Metabolic stability : Assess hepatic microsomal degradation to identify rapid metabolization (e.g., ester hydrolysis) that reduces in vivo efficacy .
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution to reconcile discrepancies .
Methodological Notes
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent, catalyst) for higher yields .
- Safety Protocols : Follow OSHA/NIOSH guidelines for handling thiophene derivatives (e.g., PPE, fume hoods) due to potential respiratory and dermal toxicity .
- Data Reproducibility : Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
